molecular formula C7H5NO B165842 Benzoxazole CAS No. 273-53-0

Benzoxazole

Cat. No. B165842
CAS RN: 273-53-0
M. Wt: 119.12 g/mol
InChI Key: BCMCBBGGLRIHSE-UHFFFAOYSA-N
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Description

Benzoxazole is an aromatic organic compound with a molecular formula of C7H5NO. It contains a benzene-fused oxazole ring structure and has an odor similar to pyridine . Although benzoxazole itself is of little practical value, many of its derivatives are commercially important .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

The benzoxazole compound has been characterized using 1H-NMR, IR, and MASS spectrometry, and elemental analysis techniques . The molecular structure of the compound in the ground state has been modeled using density functional theory (DFT) with B3LYP/6-311++g (d,p) level .


Chemical Reactions Analysis

Benzoxazole has been used as a starting material for different mechanistic approaches in drug discovery . A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from readily accessible ortho-hydroxyaryl N-H ketimines proceeds in two distinct pathways through a common N-Cl imine intermediate .


Physical And Chemical Properties Analysis

Benzoxazole has a molecular weight of 119.12 g/mol . It is a mancude organic heterobicyclic parent and a member of 1,3-benzoxazoles .

Scientific Research Applications

Synthesis and Structural Utility

Benzoxazole derivatives are important scaffolds in pharmaceutical research, demonstrating significant biological potential, including anticancer, antitumor, and inhibitory activities. These derivatives also find applications in materials such as engineering plastics, optical brighteners for textiles, and metal sensors. Increasing demands for versatile methods to construct 2-substituted benzoxazoles highlight their significance in scientific research (Nayak & Niranjan, 2017).

Biological and Therapeutic Applications

  • Antibacterial and Anticancer Applications : A novel approach for constructing benzoxazole-linked triazoles demonstrated potent Gram-negative antibacterial activity and significant cytotoxicity against cancer cell lines (Srivastava, Aggarwal & Jain, 2015).
  • Diverse Pharmacological Activities : Benzoxazole and its derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, antiasthmatic, and antitubercular properties (Kale & Chavan, 2019).
  • Antimicrobial and Anticancer Agents : Non-proteinogenic amino acids based on 3-(2-benzoxazol-5-yl)alanine were investigated for their antimicrobial and anticancer potential, revealing selective action against Gram-positive bacteria and notable antifungal properties, along with toxicity to cancer cells (Guzow, Mulkiewicz, Obuchowski & Wiczk, 2021).

Advanced Applications in Research and Industry

  • Biosensor Development and Pharmacological Properties : Research into benzoxazole-derived ligands and metal complexes for their pharmacological properties and potential use as biosensors for sensing glucose and H2O2 demonstrates the versatility of benzoxazole in advanced scientific applications (2022).
  • Patented Benzoxazole Derivatives in Drug Discovery : A review of patented benzoxazole derivatives over six years showed their excellent activity against various protein targets and diseases, with some reaching clinical trial stages, illustrating the progress in medicinal applications of benzoxazole (Wong & Yeong, 2021).

Safety And Hazards

Benzoxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1,3-benzoxazole
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InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BCMCBBGGLRIHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29791-96-6
Record name Benzoxazole, homopolymer
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DSSTOX Substance ID

DTXSID8059768
Record name Benzoxazole
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Molecular Weight

119.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; mp = 28-31 deg C; [Alfa Aesar MSDS]
Record name Benzoxazole
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Vapor Pressure

0.24 [mmHg]
Record name Benzoxazole
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Product Name

Benzoxazole

CAS RN

273-53-0
Record name Benzoxazole
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Synthesis routes and methods I

Procedure details

A mixture of 2-(3,5-dimethoxy-4-methylphenyl)-1,3-benzoxazole (260 mg, 1 mmol), carbon tetrachloride (4.2 mL), benzoyl peroxide (15 mg, 0.06 mmol) and N-bromosuccinimide (270 mg, 1.5 mmol) was heated to reflux conditions under argon overnight. Concentration of cooled reaction mixture in vacuo afforded a yellow solid. Flash chromatography on silica gel of crude material using 1:4 EtOAc:hexanes gave the desired intermediate, 2-[4-bromomethyl)-3,5-dimethoxyphenyl]-1,3-benzoxazole, as a colorless solid.
Name
2-(3,5-dimethoxy-4-methylphenyl)-1,3-benzoxazole
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of compound 10 (200 mg, 0.68 mmol) in CH2Cl2 (5 mL) was added BBr3 (1M in CH2Cl2, 1 mL, 1 mmol) dropwise. The resulting solution was allowed to stir for 48 h. The solvent was removed by evaporation (in vacuo) and the residue was dissolved in ethyl acetate and washed with saturated NaHCO3. The organic layer was dried over MgSO4 and evaporated (in vacuo). The residue was purified using column chromatography (30% ethyl acetate/hexanes) to yield compound 8 as a white solid.
Name
compound 10
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydrogen tetrafluoroborate (6.79 mL, 48% w/w) was added drop wise to a solution of 2-(phenylamino)phenol (9 g, 48.6 mmol) in 30 mL methanol. After 30 minutes of stirring, the solvent was removed under vacuum and (EtO)3CH (30 mL) was added. The resulting solution was stirred at room temperature under N2 overnight to give a white suspension. The solid was filtered and washed with diethyl ether to give 10 g of product (72%).
Quantity
6.79 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (41 mg, 0.26 mmol) and 2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole (55 mg, 0.26 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 4.2 mg (14 μmol, 6%) of 7-isopropyl-2-(pyridin-2-yl)but-3-ynyl)benzo[d]oxazole as a red oil.
Quantity
41 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole
Quantity
55 mg
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To form 5-vinyl-2-methylbenzoxazole (4aa), the general procedure was followed using 5-chloro-2-methylbenzoxazole (3d) (167 mg, 1.01 mmol), vinyl MIDA boronate (2g) (218 mg, 1.19 mmol), SPhos (42 mg, 0.10 mmol) and Pd(OAc)2 (11 mg, 0.050 mmol). The reaction time and temperature were modified so that the reaction mixture was heated to 100° C. for 2 h. Benzoxazole 4aa was isolated as a pale golden liquid (152 mg, 96%). TLC (hexanes:EtOAc 3:1) Rf=0.46, visualized by UV (254 nm).
Quantity
167 mg
Type
reactant
Reaction Step One
[Compound]
Name
vinyl MIDA boronate
Quantity
218 mg
Type
reactant
Reaction Step Two
Name
Quantity
42 mg
Type
reactant
Reaction Step Three
Quantity
11 mg
Type
catalyst
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
33,300
Citations
T Ghoshal, TM Patel - Future Journal of Pharmaceutical Sciences, 2020 - Springer
… done much progress in designing compounds with benzoxazole, synthesizing them, and … attached with benzoxazole have an effect on the anticancer activity of the various benzoxazole …
Number of citations: 29 link.springer.com
A Reiser, LJ Leyshon, D Saunders… - Journal of the …, 1972 - ACS Publications
… experiments on fluorescent benzoxazole derivatives in … benzoxazole and to a short nonradiative lifetime (0.8 nsec). … of aromatic derivatives of benzoxazole. The compounds listed …
Number of citations: 148 pubs.acs.org
N Aggarwal, A Kaur, K Anand, H Kumar… - Int. J. Pharm. Sci …, 2017 - researchgate.net
This review constitutes a methods of preparation and biological activities of some substituted benzoxazoles. Benzoxazole moieties have attracted special attention in chemistry and …
Number of citations: 23 www.researchgate.net
PF Wei, MZ Qi, ZP Wang, SY Ding, W Yu… - Journal of the …, 2018 - ACS Publications
… Benefiting from the formation of benzoxazole rings through … Meanwhile, reticulation of the benzoxazole moiety into the π-… the photocatalytic application of benzoxazole-based structures, …
Number of citations: 515 pubs.acs.org
R Sattar, R Mukhtar, M Atif… - Journal of Heterocyclic …, 2020 - Wiley Online Library
The presence of benzoxazole moiety in most of the heterocyclic compounds is well reported. The present literature review mainly highlights the novel synthetic transformation and …
Number of citations: 29 onlinelibrary.wiley.com
EI Elnima, MU Zubair, AA Al-Badr - Antimicrobial agents and …, 1981 - Am Soc Microbiol
The in vitro antibacterial and antifungal activities of six benzimidazole and benzoxazole derivatives were tested against standard strains and 59 clinical isolates. Of the six compounds, …
Number of citations: 104 journals.asm.org
V Klimešová, J Kočí, K Waisser, J Kaustová… - European journal of …, 2009 - Elsevier
… A set of 2-benzylsulfanyl derivatives of benzoxazole was synthesized … To facilitate drug design of benzoxazole as potential … Dinitrobenzylsulfanyl derivative of benzoxazole represents …
Number of citations: 93 www.sciencedirect.com
S Kakkar, S Tahlan, SM Lim… - Chemistry …, 2018 - bmcchem.biomedcentral.com
A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal and anticancer activities. The synthesized benzoxazole compounds were …
Number of citations: 71 bmcchem.biomedcentral.com
Y Sato, M Yamada, S Yoshida, T Soneda… - Journal of medicinal …, 1998 - ACS Publications
… benzoxazole ring was effective for increasing the receptor affinity. The 2-(4-methyl-1-piperazinyl)benzoxazole (… Herein we report the synthesis of 2-substituted benzoxazole derivatives …
Number of citations: 170 pubs.acs.org
R Paramashivappa, PP Kumar, PVS Rao… - Bioorganic & medicinal …, 2003 - Elsevier
We have synthesised a series of 2-[[2-alkoxy-6-pentadecylphenyl)methyl]thio]-1H-benzimidazoles/benzothiazoles and benzoxazoles from anacardic acid and investigated their ability to …
Number of citations: 403 www.sciencedirect.com

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